Sodium 3-fluorobenzenesulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

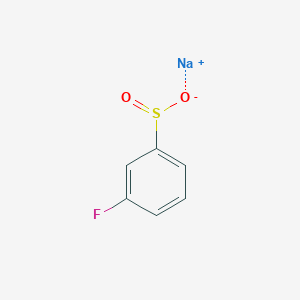

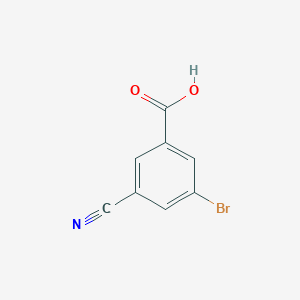

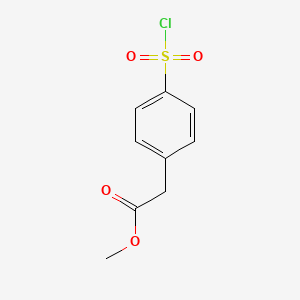

Sodium 3-fluorobenzenesulfinate, also known as sodium 3-fluorophenylsulfinate, is an organic compound with the chemical formula C6H4FNaO2S. It has a molecular weight of 182.15 g/mol .

Synthesis Analysis

The synthesis of Sodium 3-fluorobenzenesulfinate involves a reaction with sodium carbonate and sodium sulfite in water at 50°C for 2 hours . The reaction mixture is then evaporated to dryness and re-dissolved in ethanol . The suspension is stirred at room temperature for 20 minutes, filtered, and the filtrate is evaporated to afford Sodium 3-fluorobenzenesulfinate as a white solid .Molecular Structure Analysis

The molecular formula of Sodium 3-fluorobenzenesulfinate is C6H4FNaO2S . The average mass is 182.148 Da and the monoisotopic mass is 181.981369 Da .Physical And Chemical Properties Analysis

Sodium 3-fluorobenzenesulfinate is a white solid . It has a molecular weight of 182.15 g/mol .Applications De Recherche Scientifique

Synthesis of Polymeric Materials

Sodium 3-fluorobenzenesulfinate and its derivatives are pivotal in the synthesis of specialized polymers. For instance, sodium sulfonate-functionalized poly(ether ether ketone)s, derived from sodium 5,5'-carbonylbis(2-fluorobenzenesulfonate), exhibit amorphous properties and enhanced thermal stability as a function of sodium sulfonate group content. These materials have potential applications in areas requiring high thermal stability and specific solubility characteristics (Wang, Chen, & Xu, 1998). Similarly, high-content sodium sulfonate group polymers have been synthesized for use as gas dehumidification membranes, demonstrating the versatility of sodium 3-fluorobenzenesulfinate derivatives in creating materials with specific functional properties (Liu, Wang, & Chen, 2001).

Catalysis and Oxidation Reactions

The compound has been utilized in catalytic processes, such as the oxidation of fluoroalkyl-substituted methanol derivatives. The use of sodium 2-iodobenzenesulfonate as a catalyst in conjunction with Oxone® showcases the efficiency of sodium 3-fluorobenzenesulfinate derivatives in facilitating oxidation reactions under milder conditions compared to traditional methods (Tanaka, Ishihara, & Konno, 2012).

Environmental Applications

In environmental science, derivatives of sodium 3-fluorobenzenesulfinate have been investigated for the degradation of novel fluorosurfactants like OBS (Sodium p-Perfluorous Nonenoxybenzenesulfonate), an alternative to perfluorooctanesulfonic acid (PFOS). Studies on OBS degradation under UV/persulfate and UV/sulfite conditions have revealed significant insights into the degradation pathways and the formation of fluorinated intermediates, which is crucial for understanding and treating PFAS contamination (Liu et al., 2022).

Adsorption and Removal Techniques

Research on sodium dodecylbenzenesulfonate, a related compound, has led to the development of surface-functionalized mesoporous silica nanoparticles. These nanoparticles are designed for the efficient removal of contaminants, showcasing the broader applicability of sulfonate salts in environmental cleanup efforts. The tailored adsorbents exhibit high efficacy in removing specific pollutants, demonstrating the potential for similar strategies using sodium 3-fluorobenzenesulfinate derivatives (Kim et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

sodium;3-fluorobenzenesulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBZZYQYBHPSST-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)[O-])F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-fluorobenzenesulfinate | |

CAS RN |

935447-39-5 |

Source

|

| Record name | sodium 3-fluorobenzene-1-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)